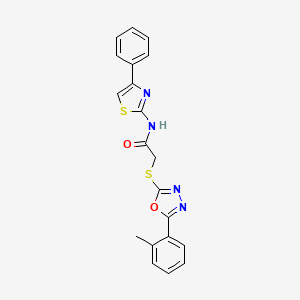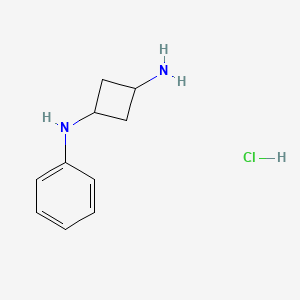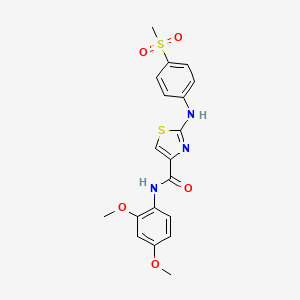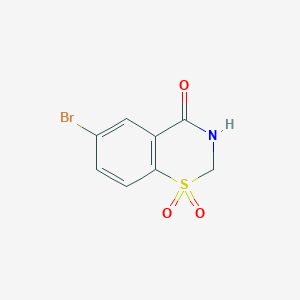
2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a chemical compound with the empirical formula C8H11Cl2N3 . It is a white to cream crystalline powder. The compound is also known by its CAS number: 5993-91-9 .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-aminomethyl furan with levulinic acid using an acid catalyst. The resulting bisfuran diamine monomer (BFN) is then used in interfacial polymerization to create linear ion-exchange polyamides .
Molecular Structure Analysis
The molecular formula of This compound is C8H11Cl2N3 . It consists of a benzimidazole ring with an aminomethyl group attached. The dihydrochloride form indicates two chloride ions associated with the compound .
Physical And Chemical Properties Analysis
The physical properties of this compound include a melting point of approximately 264°C (dec.) . It is a solid with a white to cream to pink to blue to gray appearance. Unfortunately, other specific properties such as density, solubility, and refractive index are not provided in the available data .
科学的研究の応用
Therapeutic Potentials and Mechanisms
Anticancer Applications : Tetrahydroisoquinolines, a class of compounds similar to 2-(Aminomethyl)-3,4-dihydroquinazolin-4-one dihydrochloride, have been recognized for their anticancer properties. The FDA approval of trabectedin, a derivative, for treating soft tissue sarcomas underscores the importance of these compounds in cancer drug discovery. These derivatives have shown promise in various therapeutic areas, including cancer and central nervous system disorders, suggesting potential for development into novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Antidepressant Activity : The neuroprotective, antiaddictive, and antidepressant-like activities of tetrahydroisoquinolines have been documented. These compounds, including this compound, exhibit mechanisms of action involving MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. Such properties make them potential candidates for treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antioxidant Capacity : The antioxidant capacity of compounds like this compound has been a subject of interest. The ABTS/PP decolorization assay, a method for assessing antioxidant capacity, indicates that such compounds can participate in specific reactions contributing to total antioxidant capacity. This suggests potential applications in mitigating oxidative stress-related cellular damage (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;;/h1-4H,5,10H2,(H,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFITWZBSSYVVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)

![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)





![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)
![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)